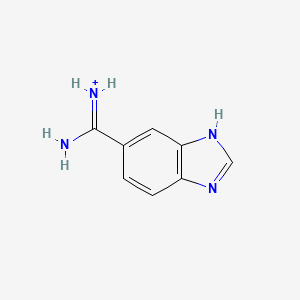

5-Amidino-benzimidazole

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H9N4+ |

|---|---|

Poids moléculaire |

161.18 g/mol |

Nom IUPAC |

[amino(3H-benzimidazol-5-yl)methylidene]azanium |

InChI |

InChI=1S/C8H8N4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-4H,(H3,9,10)(H,11,12)/p+1 |

Clé InChI |

UHGFPMUGEQINGV-UHFFFAOYSA-O |

SMILES canonique |

C1=CC2=C(C=C1C(=[NH2+])N)NC=N2 |

Origine du produit |

United States |

Synthetic Methodologies and Strategic Organic Transformations

Conventional and Established Synthetic Routes for 5-Amidino-benzimidazole

Traditional methods for constructing the this compound scaffold are typically multi-step sequences, beginning with the formation of the benzimidazole (B57391) ring system, followed by the strategic introduction of the amidino functional group.

The cornerstone of benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. semanticscholar.org A more widely adopted variation, however, utilizes aldehydes as the carbonyl source due to their ready availability and diverse substitution patterns. beilstein-journals.orgmdpi.com This reaction proceeds via an oxidative cyclodehydrogenation of the Schiff base intermediate, which is formed in situ from the coupling of the o-phenylenediamine and the aldehyde. thaiscience.info

The reaction is typically facilitated by a range of catalytic and oxidative reagents. Numerous methods have been developed, employing catalysts such as cobalt(II) acetylacetone (B45752), bismuth nitrate (B79036), and various Lewis acids like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3). beilstein-journals.orgthaiscience.inforhhz.net The choice of solvent and catalyst can significantly influence reaction times and yields. For instance, using cobalt(II) acetylacetone in methanol (B129727) at room temperature provides an efficient and mild pathway to 2-substituted benzimidazoles. thaiscience.info Similarly, bismuth nitrate in ethanol (B145695) has been shown to be an effective catalyst for the one-pot synthesis of benzimidazole derivatives at ambient temperatures. rhhz.net

| Catalyst/Reagent | Solvent | Key Features | Reference |

|---|---|---|---|

| Er(OTf)3 | Water | Eco-friendly; selective for 1,2-disubstituted products with electron-rich aldehydes. | beilstein-journals.org |

| Cobalt(II) acetylacetone | Methanol | Mild, room temperature conditions; high yields. | thaiscience.info |

| Bismuth Nitrate | Ethanol | Inexpensive and non-toxic catalyst; rapid reaction at ambient temperature. | rhhz.net |

| p-Benzoquinone | Ethanol | Used as an oxidant in the cyclocondensation to form the final benzimidazole structure. | core.ac.ukmdpi.com |

| H2O2/HCl | Acetonitrile (B52724) | One-pot condensation with short reaction times and excellent yields. | organic-chemistry.org |

The synthesis of the specific 5-amidino functionality on the benzimidazole ring is not a direct process but a sequence of chemical transformations. A common and effective strategy begins with a suitably substituted o-phenylenediamine precursor, which already contains a group that can be converted to an amidine.

The synthesis often starts with a 4-nitro-o-phenylenediamine. This nitro-substituted diamine is first condensed with an appropriate aldehyde (e.g., pyridine (B92270), N-methyl-pyrrole, or imidazole (B134444) carboxaldehydes) to form the 2-substituted-5-nitro-benzimidazole intermediate. core.ac.uk Following the formation of the heterocyclic core, the nitro group at the C-5 position undergoes chemical reduction to an amino group, typically using standard reducing agents.

The final and crucial step is the conversion of this 5-amino-benzimidazole into the target this compound. A well-established method for this transformation is the Pinner reaction. This involves treating a nitrile precursor with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride (a Pinner salt), which is then reacted with ammonia (B1221849) to yield the desired amidine. mdpi.com Therefore, a more direct route involves starting with a 4-cyano-1,2-phenylenediamine, forming the 5-cyano-benzimidazole, and then converting the cyano group to the amidino group. mdpi.com A set of 2-substituted-5-amidino-benzimidazole derivatives were successfully synthesized by refluxing 4-N-amidino substituted o-phenylenediamines with corresponding aldehydes and p-benzoquinone in ethanol. core.ac.uk

The synthesis of the final target molecule is highly dependent on the availability of key precursors, particularly those containing a nitrile group, which is a direct antecedent to the amidine functionality. The synthesis of 5-substituted 2-cyanomethylbenzimidazoles has been reported, highlighting their utility as versatile intermediates. clockss.org

A notable synthesis is that of a protected 5-hydroxymethyl-2-cyanomethylbenzimidazole, which was achieved in four steps starting from 3,4-diaminobenzoic acid. clockss.org The process involved:

Esterification of the carboxylic acid.

Reduction of the ester to a hydroxymethyl group using a selective reducing agent like Lithium Borohydride (LiBH4). clockss.org

Protection of the resulting alcohol.

Cyclocondensation with a reagent that provides the cyanomethyl group at the C-2 position. clockss.org

This demonstrates a viable route to complex benzimidazole intermediates that possess functional groups ready for further transformation. More directly, amidino-substituted 1,2-phenylenediamines, which are crucial starting materials, are prepared from their corresponding cyano-substituted precursors via the acidic Pinner reaction. mdpi.com

Advanced and Sustainable Synthetic Approaches for this compound Derivatives

In line with the growing demand for environmentally responsible chemical manufacturing, recent research has focused on developing advanced and sustainable methods for benzimidazole synthesis. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Palladium catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including benzimidazoles. uit.no These methods allow for the direct formation of carbon-carbon and carbon-nitrogen bonds on the benzimidazole core, often with high regioselectivity. uit.nonycu.edu.tw

One significant advancement is the direct C-H bond activation, which enables the arylation of the benzimidazole ring without the need for pre-functionalized substrates like halides. nycu.edu.tw For example, a palladium-catalyzed strategy has been reported for the regioselective C-C bond formation via oxidative C-H activation of a 2-aryl-benzimidazole to produce 2-(2'-biphenyl)-benzimidazoles. nycu.edu.tw This reaction is typically performed with a palladium catalyst such as Palladium(II) acetate (B1210297) (Pd(OAc)2) in the presence of an oxidant. nycu.edu.tw Furthermore, palladium-catalyzed aryl-amination chemistry provides an improved route for the intramolecular cyclization to form the benzimidazole ring itself. capes.gov.br These advanced catalytic systems offer a pathway to create molecular diversity in positions that are otherwise difficult to functionalize. nycu.edu.tw

Green chemistry principles are increasingly being applied to the synthesis of benzimidazoles to minimize environmental impact. chemmethod.com These methods focus on the use of non-toxic solvents, renewable resources, and energy-efficient processes. eprajournals.comsphinxsai.com

Key green approaches include:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, such as using mortar-pestle grinding or high-temperature ball-milling, significantly reduces volatile organic compound (VOC) emissions. tandfonline.com An environmentally friendly protocol using a mortar and pestle with acetic acid as a catalyst has been reported to produce benzimidazoles in high yields at room temperature. tandfonline.com

Aqueous Media: Utilizing water as a reaction solvent is a prime example of a green approach. beilstein-journals.orgorganic-chemistry.org D-Glucose has been employed as a biorenewable C1 synthon for the oxidative cyclization of o-phenylenediamines in water, yielding benzimidazoles efficiently. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. chemmethod.com

Eco-Friendly Catalysts: The use of non-toxic, inexpensive, and recyclable catalysts is a central tenet of green synthesis. mdpi.com Catalysts like zeolites, erbium(III) triflate, and various metal oxides have been successfully used for benzimidazole synthesis under green conditions. beilstein-journals.orgmdpi.commdpi.com

| Green Approach | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|

| Mortar-Pestle Grinding | Acetic Acid | Solvent-free, room temperature, short reaction time (15 min), high yields (up to 97%). | tandfonline.com |

| Aqueous Synthesis | Er(OTf)3 | Uses water as a green solvent, environmentally friendly. | beilstein-journals.org |

| Renewable Feedstocks | D-Glucose | Utilizes a biorenewable C1 source in water. | organic-chemistry.org |

| Microwave Irradiation | Acetic Acid | Avoids hazardous solvents, shortens reaction times, provides high yields. | chemmethod.com |

| Supported Nanoparticles | Au/TiO2 | Heterogeneous catalyst, mild conditions, no additional oxidants needed. | mdpi.com |

Applications of Biocatalysts, Nanocatalysts, and Photocatalysts

The quest for more efficient and environmentally benign synthetic routes to this compound and its derivatives has led to the exploration of biocatalysts, nanocatalysts, and photocatalysts. These advanced catalytic systems offer significant advantages in terms of selectivity, reaction conditions, and sustainability.

Biocatalysts , such as enzymes, provide a powerful tool for chemical transformations due to their high specificity and ability to operate under mild conditions. ijirt.orgseqens.com While specific applications of biocatalysts in the direct synthesis of this compound are still emerging, their utility in the synthesis of chiral amines and other key intermediates is well-established. ijirt.org For instance, enzymes can be employed for the enantioselective synthesis of precursors, which is crucial for developing chiral this compound analogues with improved pharmacological profiles. nih.gov The principles of biocatalysis, including enzyme immobilization and the use of whole-cell systems, are being increasingly applied to the synthesis of complex heterocyclic compounds. nih.govmdpi.com

Nanocatalysts have revolutionized many areas of chemical synthesis, including the preparation of benzimidazole derivatives. mdpi.comrsc.org The high surface area and unique electronic properties of nanoparticles, often composed of noble metals like palladium or gold, can significantly enhance reaction rates and yields. mdpi.comrsc.org In the context of this compound synthesis, nanocatalysts can be employed to facilitate the crucial cyclization step between an o-phenylenediamine precursor and an aldehyde. researchgate.net Furthermore, the use of magnetic nanoparticles as catalyst supports simplifies catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net Nickel-based nanocatalysts have also shown promise in related amide synthesis, suggesting their potential applicability in the synthesis of this compound precursors. nih.gov

Photocatalysts utilize light to drive chemical reactions, offering a green and sustainable alternative to traditional thermal methods. rsc.org Visible-light photocatalysis, in particular, has gained traction for the synthesis of various organic molecules, including heterocyclic compounds. beilstein-journals.org This technology can be applied to the synthesis of this compound by promoting the formation of the benzimidazole ring or by facilitating the introduction of substituents. nih.gov The use of heterogeneous photocatalysts, which can be easily separated from the reaction mixture, further enhances the practical applicability of this technology in organic synthesis. rsc.orgbeilstein-journals.org

Rational Design and Synthesis of this compound Analogues

The rational design of this compound analogues is a key strategy to optimize their biological activity, selectivity, and pharmacokinetic properties. This involves systematic structural modifications and the exploration of novel molecular architectures.

Strategies for Structural Diversification at C-2 and N-1 Positions of the Benzimidazole Core

The C-2 and N-1 positions of the benzimidazole ring are primary targets for structural diversification, allowing for the fine-tuning of the molecule's properties.

C-2 Position: The substituent at the C-2 position significantly influences the biological activity of benzimidazole derivatives. A wide variety of aryl and heteroaryl groups can be introduced at this position by condensing a substituted o-phenylenediamine with a corresponding aldehyde. mdpi.com For example, the synthesis of 2-phenyl-5-amidinobenzimidazoles has been explored for their potential to inhibit inflammatory responses. mdpi.com The nature of the substituent at C-2 can impact the molecule's interaction with its biological target, affecting binding affinity and selectivity.

N-1 Position: Modification at the N-1 position of the benzimidazole ring is another effective strategy for structural diversification. Alkylation or arylation at this position can alter the molecule's lipophilicity, solubility, and metabolic stability. The introduction of various substituents on the nitrogen atom can be achieved through standard synthetic methods, providing a means to modulate the pharmacokinetic profile of the 5-amidinobenzimidazole scaffold.

Synthesis of Dimeric and Bis-benzimidazole Constructs

To enhance binding affinity and explore multivalent interactions with biological targets, dimeric and bis-benzimidazole constructs have been synthesized. lshtm.ac.ukactanaturae.ru These molecules feature two benzimidazole units connected by a linker.

Dimeric Constructs: These compounds can be designed to simultaneously interact with two binding sites on a target protein or to bridge two different biomolecules. The linker's length, flexibility, and chemical nature are critical for achieving the desired biological effect. lshtm.ac.uk

Bis-benzimidazoles: This class of compounds, where two benzimidazole moieties are linked, has shown a strong propensity to bind to the minor groove of DNA. lshtm.ac.ukactanaturae.ru The synthesis of bis-5-amidinobenzimidazoles, in particular, is of interest for developing novel DNA-interactive agents. lshtm.ac.uk The synthetic strategies for these constructs often involve the condensation of a diamine with appropriate aldehydes to form the two benzimidazole rings. nih.govinnovareacademics.in

Prodrug Strategies for Amidine Functionality (e.g., Amidoxime (B1450833) Derivatives)

The strongly basic nature of the amidine group can lead to poor oral bioavailability. To overcome this limitation, prodrug strategies are employed to mask the amidine functionality. researchgate.netresearchgate.net

Amidoxime Derivatives: A widely used prodrug approach involves the conversion of the amidine group into an amidoxime. turkjps.orgnih.govturkjps.org Amidoximes are less basic and can be more readily absorbed. researchgate.net In the body, they are metabolically converted back to the active amidine-containing drug. researchgate.netturkjps.orgnih.gov The synthesis of these amidoxime prodrugs is typically achieved by reacting the corresponding nitrile precursor with hydroxylamine. turkjps.orgturkjps.orgnih.gov This strategy has been successfully applied to various amidine-containing compounds to improve their pharmacokinetic properties. researchgate.net

Molecular Interactions and Biochemical Target Modulation Studies

Nucleic Acid Binding Properties of 5-Amidino-benzimidazole Derivatives

The structural similarity of the benzimidazole (B57391) core to naturally occurring purines provides a basis for its interaction with biomolecules like DNA and RNA. nih.govnih.gov The presence of the positively charged amidino group further enhances the potential for interaction with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.gov

Several studies have indicated that this compound derivatives preferentially bind to the minor groove of DNA. nih.govlshtm.ac.uk This mode of non-covalent binding is characteristic of crescent-shaped molecules that fit snugly into the narrow groove of the DNA helix. nih.govbeilstein-journals.org The binding is driven by a combination of forces including hydrophobic interactions, the release of counter-ions, van der Waals forces, and hydrogen bonding between the compound and the base pairs within the groove.

Bis-amidine compounds featuring benzimidazole cores have been shown to bind strongly to the DNA minor groove, particularly at AT-rich sequences. nih.govbeilstein-journals.org The benzimidazole moieties can form hydrogen bonds with thymine (B56734) O2-carbonyls and adenine (B156593) N3-nitrogens, which contributes to their sequence-specific recognition. nih.gov Spectroscopic and computational analyses of certain imidazoline (B1206853) benzimidazole derivatives have confirmed a preference for binding to AT-rich DNA via the minor groove. lshtm.ac.uk This interaction is crucial for the biological activity of these compounds, as minor groove binders can interfere with cellular processes like DNA replication.

In addition to minor groove binding, some derivatives of the broader benzimidazole family have been shown to interact with DNA through intercalation. nih.gov This mechanism involves the insertion of a planar, aromatic ring system, like the benzimidazole core, between the base pairs of the DNA double helix. nih.gov Specifically, certain pentacyclic benzimidazole derivatives and benzimidazo[1,2-a]quinolines featuring positively charged amidino substituents have demonstrated the ability to intercalate into double-stranded DNA and RNA. nih.gov This mode of interaction can lead to significant structural distortions of the DNA, potentially interfering with the function of DNA-processing enzymes and inducing DNA damage. physiciansweekly.com

Derivatives of this compound have demonstrated notable selectivity and affinity in their binding to nucleic acids. Studies have shown that these compounds generally exhibit a higher affinity for DNA compared to RNA, with a particular preference for AT-rich regions of DNA. lshtm.ac.uk

Fluorescence spectroscopy, thermal denaturation assays, and computational analysis of novel imidazoline benzimidazole derivatives have confirmed their preferential binding to AT-DNA. lshtm.ac.uk The covalent attachment of a benzimidazole moiety to an oligodeoxynucleotide has also been shown to significantly enhance the sequence specificity of DNA recognition. nih.gov The binding affinities of various amidinobenzimidazole derivatives connected to other heterocyclic systems, such as 1,2,3-triazole, have also been evaluated, confirming their interaction with calf thymus DNA (ctDNA). researchgate.net

Table 1: DNA/RNA Binding Affinity of Selected Imidazoline Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Polynucleotide | Binding Constant (K) (M⁻¹) | Reference |

|---|---|---|---|

| Derivative 18a | AT-DNA | 1.8 x 10⁶ | lshtm.ac.uk |

| Derivative 18a | GC-DNA | 1.1 x 10⁵ | lshtm.ac.uk |

| Derivative 18a | poly(A)·poly(U) | 1.2 x 10⁵ | lshtm.ac.uk |

| Derivative 18b | AT-DNA | 1.5 x 10⁶ | lshtm.ac.uk |

| Derivative 18b | GC-DNA | 1.0 x 10⁵ | lshtm.ac.uk |

| Derivative 18b | poly(A)·poly(U) | 1.0 x 10⁵ | lshtm.ac.uk |

| Derivative 18c | AT-DNA | 2.1 x 10⁶ | lshtm.ac.uk |

| Derivative 18c | GC-DNA | 1.2 x 10⁵ | lshtm.ac.uk |

| Derivative 18c | poly(A)·poly(U) | 1.4 x 10⁵ | lshtm.ac.uk |

Enzyme Inhibition and Allosteric Modulation Studies

The structural features of 5-amidino-benzimidazoles make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition or modulation.

Dipeptidyl peptidase III (DPP III) is a zinc-dependent enzyme that cleaves dipeptides from the N-terminus of its substrates. mdpi.commdpi.com A range of amidino-substituted benzimidazole derivatives has been investigated as potential inhibitors of human DPP III (hDPP III). mdpi.comresearchgate.net The basic amidino group was incorporated into the benzimidazole scaffold to mimic the required free amino group in DPP III substrates. mdpi.com

Studies have shown that these compounds exhibit inhibitory activity, with their potency being influenced by the substituents on both the benzimidazole core and the amidino group itself. mdpi.comresearchgate.net For instance, substituents at position 2 of the benzimidazole ring, such as 2,2′-bithiophene and 4-trifluoromethylphenyl, were found to enhance inhibitory potency. mdpi.comresearchgate.net Furthermore, the nature of the amidino group at position 5(6) of the benzimidazole core affects enzyme inhibition, with the effectiveness ranked as: 2-imidazolinyl > unsubstituted amidine > 2-tetrahydropyrimidine. mdpi.comresearchgate.net The introduction of a cyclobutane (B1203170) ring as a rigid support for diamidino substituted dibenzimidazoles has also been shown to improve inhibitory potential, leading to compounds with IC₅₀ values below 5 µM. mdpi.comnih.gov

Table 2: Inhibitory Activity of Selected Amidino-Substituted Benzimidazole Derivatives against Human DPP III This table is interactive. You can sort and filter the data.

| Compound | Substituent at Position 2 | Substituent at Position 5(6) | % Inhibition at 30 µM | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Compound 1' | Phenyl (part of cyclobutane) | 2-Imidazolinyl | Not specified | < 5 | mdpi.comnih.gov |

| Compound 4' | Phenyl (part of cyclobutane) | 2-Imidazolinyl | Not specified | < 5 | nih.gov |

| Derivative with 2,2′-bithiophene | 2,2′-bithiophene | 2-Imidazolinyl | 89.2 ± 0.9 | Not specified | mdpi.com |

| Derivative with 4-trifluoromethylphenyl | 4-trifluoromethylphenyl | 2-Imidazolinyl | 78.6 ± 0.8 | Not specified | mdpi.com |

| Derivative with 4-(N,N-diethylamino)phenyl | 4-(N,N-diethylamino)phenyl | 2-Imidazolinyl | 77.0 ± 1.6 | Not specified | mdpi.com |

| Derivative with 2,3,4-trihydroxyphenyl | 2,3,4-trihydroxyphenyl | 2-Imidazolinyl | 75.8 ± 1.7 | Not specified | mdpi.com |

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in various cellular processes by methylating arginine residues on proteins. nih.govnih.gov The dysregulation of PRMTs is associated with several diseases. nih.gove-dmj.org The amidine moiety is hypothesized to mimic the guanidino group of the arginine substrate, making amidine-containing compounds, including benzimidazole derivatives, promising candidates for PRMT inhibition. rsc.org

Studies have demonstrated that the diamidine structure is a valid pharmacophore for the development of PRMT inhibitors. rsc.org For example, furamidine, a diamidine compound, was identified as a lead inhibitor targeting PRMT1. rsc.org The development of small molecule inhibitors for PRMTs has included compounds with a benzimidazole core, indicating the suitability of this scaffold for targeting these enzymes. nih.gov While research is ongoing, the fundamental structural similarities between this compound and known diamidine inhibitors suggest its potential as a modulator of PRMT activity.

Analysis of Metal-Mediated Enzyme Inhibition (e.g., Zinc Coordination)

A fascinating aspect of the inhibitory properties of amidine-modified benzimidazoles is their interaction with metal ions, particularly zinc (Zn²⁺). Research has demonstrated that the presence of Zn²⁺ can dramatically enhance the inhibitory potency of these compounds against certain enzymes, such as trypsin.

One study synthesized a series of 5-amidino-2-substituted benzimidazoles and evaluated their inhibitory activity against bovine trypsin in the presence and absence of various metal ions. In the absence of metal ions, these compounds exhibited modest inhibition constants (Ki) in the range of 20-50 μM. However, the addition of Zn²⁺ led to a remarkable increase in inhibition. The most significant enhancement was observed with (5-amidino-2-benzimidazolyl)-2-benzimidazolylmethane, which showed a 59,000-fold increase in inhibition in the presence of Zn²⁺, with an apparent inhibition constant (Ki') of 0.37 nM.

The proposed mechanism for this enhanced inhibition involves the coordination of the Zn²⁺ ion with both the catalytically active serine and histidine residues of the enzyme and the nitrogen atoms of the benzimidazole inhibitor. This creates a high-affinity ternary complex. The amidine group of the inhibitor also plays a crucial role by forming a favorable interaction with an aspartate residue in the enzyme's binding pocket. Other metal ions, including Mn²⁺, Sc³⁺, and Hg²⁺, also increased the inhibitory activity of several benzimidazole derivatives, though to a lesser extent than zinc.

Table 2: Metal-Mediated Inhibition of Bovine Trypsin by 5-Amidino-2-Substituted Benzimidazoles

| Compound | Ki (μM) (without metal) | Ki' (nM) (with Zn²⁺) | Fold Increase in Inhibition |

|---|---|---|---|

| (5-amidino-2-benzimidazolyl)-2-benzimidazolylmethane | ~22 | 0.37 | 59,000 |

| Other 5-amidino-2-substituted benzimidazoles | 20-50 | Varies | Varies |

Other Enzyme Targets and Their Modulatory Effects (e.g., COX, Lipoxygenase)

The anti-inflammatory potential of benzimidazole derivatives has been explored through their interaction with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). While direct and extensive studies on this compound are not widely available, related compounds have shown inhibitory activity against these enzymes.

Some benzimidazole derivatives have been reported to inhibit 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. biorxiv.org For instance, one study reported that a benzimidazole derivative where a pyridine (B92270) ring was replaced with an amino group demonstrated highly effective 5-lipoxygenase inhibition. nih.gov This suggests that the substitution pattern on the benzimidazole core is critical for this activity.

Regarding COX enzymes, various benzimidazole derivatives have been investigated for their anti-inflammatory effects, which are often mediated through the inhibition of COX-1 and COX-2. researchgate.net These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. nih.govasbmb.orgnih.govresearchgate.net The development of selective COX-2 inhibitors is a significant area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govasbmb.orgnih.govresearchgate.net Although specific IC₅₀ values for this compound against COX and lipoxygenase are not readily found in the literature, the established activity of the broader benzimidazole class suggests that 5-amidino derivatives could also modulate these inflammatory enzymes.

Interactions with Other Biological Macromolecules

Protein Binding Mechanisms and Specificity

The interaction of small molecules with proteins is fundamental to their biological activity. For amidino-substituted benzimidazoles, a primary mode of interaction with biological macromolecules is through DNA binding. Several studies have shown that these compounds can act as DNA minor groove binders. This interaction is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The positively charged amidino group is particularly important for anchoring the molecule within the negatively charged DNA minor groove.

Beyond DNA, the binding of amidine-containing molecules to proteins has also been studied. A comparative molecular modeling analysis of 5-amidinoindole binding to the serine proteases thrombin and trypsin revealed that specific hydrogen bond formation and hydrophobic interactions contribute to high potency and selectivity. The amidino group forms key hydrogen bonds with residues in the enzyme's specificity pocket. nih.gov Although this study focused on an indole (B1671886) rather than a benzimidazole, the principles of amidine group interactions are transferable and highlight its importance in achieving specific protein binding. nih.gov The binding of drugs to plasma proteins, such as albumin, can also significantly influence their pharmacokinetic properties. nih.gov

Molecular Interactions with Receptors (e.g., Androgen Receptor)

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. nih.gov It is a ligand-activated transcription factor that, upon binding to androgens, regulates the expression of genes involved in cell growth and survival. nih.govnih.govembopress.org While various classes of compounds have been developed to antagonize the androgen receptor, a direct interaction between this compound and the androgen receptor has not been reported in the available scientific literature. Current research on androgen receptor inhibitors is focused on molecules that target the ligand-binding domain or other domains of the receptor to disrupt its function. nih.govembopress.orgyoutube.comresearchgate.net

Modulation of Epigenetic Regulators (e.g., PARP, Protein Kinases)

Epigenetic regulators, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases, are critical in controlling gene expression and cellular signaling pathways, and their dysregulation is often implicated in cancer.

PARP: PARP enzymes are involved in DNA repair, and their inhibition is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govnih.govclinicaltrials.govcancerresearchuk.orgmdanderson.org While numerous PARP inhibitors have been developed and are in clinical use, there is no current research to suggest that this compound acts as a PARP inhibitor. nih.govnih.govclinicaltrials.govcancerresearchuk.orgmdanderson.org The known inhibitors typically contain a nicotinamide (B372718) moiety that competes with the natural substrate NAD+. nih.gov

Protein Kinases: Protein kinases are a large family of enzymes that play a central role in signal transduction by phosphorylating proteins. nih.govgoogle.comnih.gov Their aberrant activity is a hallmark of many diseases, including cancer, making them important drug targets. nih.govgoogle.comnih.govmdpi.commdpi.com Some heterocyclic scaffolds, such as 5-aminoindazole, have been identified as general ligands for protein kinases due to their ability to interact with the conserved ATP-binding site. nih.gov However, there is a lack of specific studies demonstrating the modulation of protein kinase activity by this compound.

Cellular and Subcellular Studies in Preclinical Models (Mechanistic Focus)

Investigation of Subcellular Localization (e.g., Nuclear Accumulation)

While specific studies delineating the subcellular localization of the parent compound this compound are not extensively detailed in the available literature, the broader class of amidinobenzimidazole derivatives has been investigated, providing insights into their likely site of action. The chemical structure of these compounds, particularly the benzimidazole core, which is a structural isostere of purine (B94841) bases, and the positively charged amidino group, suggests a propensity for interaction with negatively charged biomolecules such as nucleic acids. tandfonline.com

Research on newly synthesized amidinobenzimidazole derivatives connected to 1-aryl-substituted 1,2,3-triazole through phenoxymethylene linkers was conducted to assess their binding affinity to DNA and RNA. tandfonline.com The rationale behind this research is the understanding that for many aromatic diamidines, direct interaction with the genome of a pathogen is a crucial aspect of their mechanism of action. tandfonline.com This interaction with DNA and RNA strongly implies that for these compounds to exert their biological effects, they must be able to accumulate within the cell nucleus, where the genetic material is located.

The binding of these derivatives to DNA is believed to be a key part of their mode of action, which in turn prevents the replication of genetic material. rsc.org This interaction-based mechanism necessitates the translocation of the compound across the cell and nuclear membranes to reach its target. Therefore, it is a well-supported hypothesis that this compound and its derivatives are localized to the nucleus.

Below is a data table summarizing the implied subcellular localization based on the mechanistic studies of related compounds.

| Compound Class | Implied Subcellular Localization | Basis for Implication |

| Amidinobenzimidazole derivatives | Nucleus | Interaction with DNA and RNA tandfonline.com |

| Aromatic diamidines | Nucleus | Direct interaction with the pathogen genome tandfonline.com |

Analysis of Cell Cycle Perturbation Mechanisms (e.g., G2/M Phase Arrest)

The progression of the cell cycle is a tightly regulated process, and its disruption is a common mechanism of action for anticancer agents. Several studies have investigated the effects of benzimidazole derivatives on the cell cycle, with a number of them reporting an arrest in the G2/M phase. The G2/M checkpoint is a critical control point that ensures the cell is ready for mitosis. youtube.com

A study on a benzothiazole (B30560) derivative, structurally related to benzimidazoles, demonstrated a significant G2/M arrest in cancer cells. nih.gov This cell cycle arrest was linked to the induction of DNA damage. nih.gov When DNA damage occurs, the cell activates signaling pathways to halt the cell cycle and allow for repair. If the damage is too severe, the cell may be directed towards apoptosis. The G2/M arrest is often mediated by the modulation of key regulatory proteins. oncotarget.com

The molecular mechanism of G2/M arrest typically involves the cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex. frontiersin.org The activation of this complex is essential for entry into mitosis. DNA damage can trigger the activation of kinases such as ATM and ATR, which in turn phosphorylate and activate checkpoint kinases Chk1 and Chk2. oncotarget.com These checkpoint kinases can then inactivate the Cdc25 phosphatase, which is responsible for the activating dephosphorylation of CDK1. nih.gov The inhibition of Cdc25 leads to the accumulation of inactive, phosphorylated CDK1, thus preventing the cell from entering mitosis and causing an arrest in the G2 phase. nih.gov

Research on various benzimidazole derivatives has shown their ability to interfere with these pathways, leading to a halt in cell proliferation. The table below presents findings on cell cycle perturbation by compounds related to this compound.

| Compound/Derivative | Effect on Cell Cycle | Cell Line(s) | Key Mechanistic Findings |

| Benzothiazole derivative (5g) | G2/M Arrest | Various cancer cell lines | Induction of DNA double-strand breaks, deregulation of CDK1, CyclinB1, and CDC25c nih.gov |

| General Benzimidazole Derivatives | G2/M Arrest | Not specified | Implied interaction with cell cycle regulatory proteins oncotarget.com |

Structure Activity Relationship Sar and Molecular Design Principles

Systematic Elucidation of Key Structural Determinants for Molecular Interaction

The biological activity of 5-amidino-benzimidazole derivatives is intricately linked to the nature and position of various substituents on the benzimidazole (B57391) scaffold. Key structural determinants that govern molecular interactions include the substituents at the C-2, C-5, and C-6 positions, as well as the N-1 position of the benzimidazole core. nih.govresearchgate.netnih.gov The amidine group at the C-5 position is a crucial pharmacophore that significantly contributes to target binding. mdpi.comsrce.hr

Positional Effects of Substituents on the Benzimidazole Core (C-2, C-5, C-6, N-1)

Substitutions at various positions of the benzimidazole ring have a profound impact on the biological activity of this compound derivatives. nih.govnih.gov

C-2 Position: The substituent at the C-2 position plays a critical role in determining the potency and selectivity of the compound. For example, in a study of human Dipeptidyl Peptidase III (hDPP III) inhibitors, substituents like 2,2′-bithiophene, 4-trifluoromethylphenyl, 4-(N,N-diethylamino)phenyl, and 2,3,4-trihydroxyphenyl at the C-2 position were found to enhance the inhibitory potency. mdpi.comnih.gov In another study, the introduction of a pyridine (B92270) ring at the C-2 position resulted in distinct and selective antiviral activity. nih.gov The presence of a 4-(N,N-diethylamino)phenyl group at this position also contributed to higher inhibitory activity against hDPP III. mdpi.com

C-5 and C-6 Positions: The C-5 and C-6 positions are crucial for modulating the biological effects. The amidino group is typically located at the C-5 position. The nature of the amidine substituent at this position significantly influences activity. For instance, in hDPP III inhibitors, the effectiveness of the substituent at the 5(6)-position was ranked as follows: 2-imidazolinyl > unsubstituted amidine > 2-tetrahydropyrimidine. mdpi.comnih.gov Similarly, for antitrypanosomal activity, the amidino fragment was a key determinant. lshtm.ac.uk The presence of an electron-withdrawing nitro group at the 6-position has been shown to be more active in some cases than electron-donating groups. nih.gov

N-1 Position: Substitution at the N-1 position of the benzimidazole ring can also influence biological activity. In a series of 1,2,3-triazole-linked 5-amidinobenzimidazoles, the aromatic unit at the N-1 position of the triazole ring served as the hydrophobic end, affecting the molecule's interaction with its target. tandfonline.com The presence of elongated side chains at the N-1 position has been found to be promising for anticancer activity. rsc.org

The following table summarizes the inhibitory activity of various this compound derivatives against human DPP III, highlighting the influence of substituents at the C-2 and C-5(6) positions.

| Compound | C-2 Substituent | C-5(6) Substituent | IC50 (µM) for hDPP III Inhibition |

| a4 | 2,2′-bithiophene | Amidine | 8.34 ± 0.22 |

| b4 | 2,2′-bithiophene | 2-Imidazolinyl | 4.98 ± 0.04 |

| c4 | 2,2′-bithiophene | 2-Tetrahydropyrimidine | 13.36 ± 0.07 |

| a6 | 4-Trifluoromethylphenyl | Amidine | 9.83 ± 0.08 |

| b6 | 4-Trifluoromethylphenyl | 2-Imidazolinyl | 8.18 ± 0.09 |

| a2 | 4-(N,N-diethylamino)-2-hydroxyphenyl | Amidine | 8.44 ± 0.05 |

| b13 | 2,3,4-Trihydroxyphenyl | 2-Imidazolinyl | 1.03 ± 0.01 |

Data sourced from a study on hDPP III inhibitors. mdpi.com

Influence of the Amidine Moiety and Linker Architectures on Target Binding

The amidine moiety is a critical pharmacophore in this class of compounds, significantly contributing to their biological activity. mdpi.com This positively charged group is often located at the end of the molecule, allowing for orientation towards and binding with electronegatively charged molecules, such as DNA. mdpi.comsrce.hr The amidine group contributes to the formation of complexes with biological targets primarily through hydrogen bonding and electrostatic interactions. mdpi.com

The nature of the amidine group itself is a key determinant of activity. Studies have shown that modifying the amidine can lead to significant changes in biological effects. For instance, in the context of hDPP III inhibition, a 2-imidazolinyl group at the 5(6)-position of the benzimidazole core was more effective than an unsubstituted amidine or a tetrahydropyrimidine (B8763341) analogue. mdpi.com

Role of Molecular Features in Ligand-Target Recognition

Hydrogen Bonding Donor/Acceptor Characteristics

Hydrogen bonding is a fundamental interaction in ligand-target recognition. researchgate.net The benzimidazole ring itself contains both hydrogen bond donor (N-H) and acceptor (N) sites. The amidine group is a strong hydrogen bond donor. mdpi.com These features allow this compound derivatives to form multiple hydrogen bonds with amino acid residues in the active site of enzymes or with the base pairs of DNA. In docking studies of hDPP III inhibitors, hydrogen bonds were identified as one of the key interactions between the benzimidazole derivatives and the enzyme's binding site. mdpi.com The ability of the amidine group to form these bonds is a significant contributor to the binding affinity. mdpi.com

Pi-Pi Stacking Interactions and Hydrophobic Contributions

Pi-pi stacking interactions, which occur between aromatic rings, are another important non-covalent interaction that contributes to ligand-target binding. libretexts.org The benzimidazole ring system is aromatic and can participate in pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. rsc.orgrsc.orgnih.gov These interactions contribute to the stability of the ligand-target complex.

Rational Design Frameworks for Optimizing Target Selectivity and Affinity

The development of potent and selective this compound derivatives relies on rational design frameworks that leverage the understanding of SAR and molecular interactions. rsc.orgscience.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools in this process. mdpi.comnih.gov

QSAR models can identify the key molecular descriptors that correlate with biological activity, providing a mathematical framework to predict the activity of novel compounds. mdpi.com For instance, a QSAR model for hDPP III inhibition by amidino-substituted benzimidazole derivatives was able to explain 82% of the inhibitory activity using four specific descriptors. mdpi.comnih.gov

Molecular docking simulations provide insights into the binding mode of a ligand within the active site of a target protein. mdpi.comnih.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and helps in understanding the structural basis for activity and selectivity. By analyzing the docked poses of potent compounds, researchers can identify which structural features are important for binding and use this information to design new derivatives with optimized affinity and selectivity. mdpi.com For example, docking analysis of hDPP III inhibitors highlighted the importance of interactions through the aryl and amidine groups of the benzimidazole derivatives. mdpi.com This rational approach helps in prioritizing the synthesis of compounds that are most likely to have the desired biological activity, thereby streamlining the drug discovery process. nih.gov

Computational and in Silico Investigations

Molecular Docking Simulations for Predicting Ligand-Target Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmchemsci.comfrontiersin.org This method is widely used to understand the interactions between a ligand, such as a 5-amidino-benzimidazole derivative, and its protein target.

In the context of this compound, molecular docking studies have been instrumental in elucidating its binding modes with various enzymes. For instance, research on human dipeptidyl peptidase III (hDPP III) inhibitors has utilized docking to analyze the binding of amidino-substituted benzimidazoles. mdpi.comresearchgate.net These studies have shown that the amidino group plays a crucial role in forming hydrogen bonds and electrostatic interactions with key amino acid residues in the active site of the enzyme. mdpi.com

Docking analyses of this compound derivatives as inhibitors of other targets, such as the epidermal growth factor receptor (EGFR) and E. coli DNA gyrase B, have also been performed. ukm.mynih.gov In the case of EGFR, keto-benzimidazoles with sulfonyl substituents were found to form stable complexes with binding energies of -8.1 kcal/mol in the wild-type and up to -8.4 kcal/mol in a mutant version. ukm.my For DNA gyrase B, docking helped identify key hydrogen bond donor/acceptor groups on the benzimidazole (B57391) scaffold that are predicted to interact favorably with residues like Asn46, Asp73, and Asp173. nih.gov

The general procedure for molecular docking involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the different possible binding poses. jmchemsci.com Software such as AutoDock Vina and Discovery Studio are commonly used for these simulations. jmchemsci.comukm.my The results of these simulations, often presented as binding energies and visualizations of the ligand-protein interactions, provide a rational basis for designing more potent and selective inhibitors. mdpi.comresearchgate.net

Interactive Data Table: Molecular Docking Studies of this compound Derivatives

| Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Docking Software | Reference |

|---|---|---|---|---|

| Human Dipeptidyl Peptidase III (hDPP III) | Not explicitly stated in the provided text | Not explicitly stated in the provided text | Not explicitly stated in the provided text | mdpi.comresearchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Not explicitly stated in the provided text | -8.1 to -8.4 | AutoDock Vina | ukm.my |

| E. coli DNA Gyrase B | Asn46, Asp73, Asp173 | Not explicitly stated in the provided text | Not explicitly stated in the provided text | nih.gov |

| Beta-tubulin | Cys241, Ala250, Lys252, Met259, Ala316, Val318, Ile347, Asn349, Lys352, Ala354, Ile378, Asn258, Val315 | -8.50 | Not explicitly stated in the provided text | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development and Validation of Predictive Models for Biological Activity

QSAR models have been successfully developed and validated for predicting the biological activity of this compound derivatives. nih.govmdpi.com These models are typically built using a training set of compounds with known activities and then validated using an external test set to assess their predictive power. mdpi.comresearchgate.net

For instance, a multiple linear regression QSAR model was developed for the inhibition of human dipeptidyl peptidase III (hDPP III) by a series of thirty-six amidino-substituted benzimidazole derivatives. mdpi.comresearchgate.net This model was able to explain 82% of the inhibitory activity. mdpi.comresearchgate.net Another 2D-QSAR model for the anticancer activity of benzimidazole derivatives showed a high correlation coefficient (R² = 0.904) and was successfully applied to predict the IC50 values of newly synthesized compounds. vjs.ac.vn

The validation of QSAR models is a critical step to ensure their reliability. researchgate.net Internal validation techniques like leave-one-out (LOO) cross-validation and Y-scrambling are often employed. irb.hr External validation, using an independent set of compounds, provides a more rigorous test of the model's predictive ability. researchgate.net Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and the concordance correlation coefficient (CCC) are used to evaluate the quality of the models. nih.govvjs.ac.vn

Analysis of Molecular Descriptors and Statistical Correlation

The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures. These descriptors can be categorized into different types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

In the QSAR studies of this compound derivatives, a variety of descriptors have been employed. For example, in the model for hDPP III inhibition, four Dragon descriptors (Rww, Mats3e, BELe4, and nCs) were used. mdpi.com Another study on the antiproliferative activity of benzimidazoles used descriptors like MATS8v, Mor30m, Mor09p, and E2u. mdpi.com The selection of relevant descriptors is a key step in building a robust QSAR model.

Statistical analysis is then used to establish a correlation between these descriptors and the biological activity. irb.hr Multiple linear regression (MLR) and partial least squares (PLS) are commonly used statistical methods. ijpsr.info The correlation matrix between descriptors is often analyzed to avoid multicollinearity, which can negatively impact the performance of the model. mdpi.com The statistical significance of the model is typically assessed using the F-statistic and p-value. irb.hr

Interactive Data Table: QSAR Model Parameters for this compound Derivatives

| Biological Activity | Statistical Method | Key Descriptors | R² | Q² | Reference |

|---|---|---|---|---|---|

| hDPP III Inhibition | Multiple Linear Regression | Rww, Mats3e, BELe4, nCs | 0.82 | > 0.6 | mdpi.comnih.gov |

| Anticancer Activity | 2D-QSAR | Not explicitly stated in the provided text | 0.904 | Not explicitly stated in the provided text | vjs.ac.vn |

| Antiproliferative (HuT78 cells) | Multiple Linear Regression | MATS8v, Mor30m, Mor09p, E2u | Not explicitly stated in the provided text | Not explicitly stated in the provided text | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Pathways

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. frontiersin.org This technique is particularly useful for studying the conformational changes of ligands and proteins and for elucidating the pathways of ligand binding.

MD simulations have been applied to study the interaction of this compound derivatives with their biological targets. For example, a 100 ns MD simulation was performed on the complex of a linear benzimidazole-biphenyl diamidine with DNA, revealing dynamic conformations and the role of water molecules in mediating the interaction. researchgate.net The simulation showed that while the benzimidazole part of the molecule maintained relatively stable contacts with the DNA, the other end of the molecule exhibited greater flexibility. researchgate.net

In another study, MD simulations of amidino-substituted benzimidazoles as dipeptidyl peptidase III (DPP III) inhibitors highlighted the importance of the imidazolinyl and phenyl groups in the binding mechanism. irb.hr The Desmond software package is a common tool for performing and analyzing MD simulations. semanticscholar.orgnih.gov These simulations can provide insights into the stability of ligand-protein complexes and the key interactions that contribute to binding affinity, which can complement the static picture provided by molecular docking. semanticscholar.orgnih.gov

Pharmacophore Model Development and Optimization

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. These models are valuable tools in drug discovery for virtual screening and lead optimization.

Pharmacophore models have been developed for inhibitors based on the benzimidazole scaffold. ijpsr.infomdpi.com For instance, a pharmacophore model for E. coli DNA gyrase B inhibitors was created, which included key hydrogen bond donor and acceptor features. nih.gov This model was then used to guide the design of 2,5(6)-substituted benzimidazole derivatives. nih.gov Similarly, a pharmacophore model for anti-RSV agents identified crucial hydrophobic interactions and hydrogen bonding features. mdpi.com The development of these models often involves analyzing a set of active compounds to identify common structural features. ijpsr.info Software like Catalyst is frequently used for this purpose. ijpsr.info Once developed, these models can be used to screen large compound libraries to identify new potential inhibitors.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are powerful computational methods used to investigate the electronic structure and properties of molecules. nih.govdergipark.org.tr These calculations can provide insights into molecular geometry, charge distribution, and reactivity.

DFT calculations have been employed to study the properties of benzimidazole derivatives. dergipark.org.trmdpi.com For example, the B3LYP functional with the 6-311G(d,p) basis set has been used to optimize the geometries and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. dergipark.org.tr These calculations can help in understanding the electron-donating and -accepting abilities of the molecule, which are important for its interactions with biological targets. dergipark.org.tr

QM methods have also been used to predict physicochemical properties like pKa values. nih.govacs.org For instance, a combination of DFT calculations with a solvation model was used to predict the pKa of thiazol-2-imine derivatives, which are structurally related to some benzimidazole compounds. nih.govacs.org The accuracy of these predictions depends on the level of theory and the solvation model used. nih.govacs.org

Interactive Data Table: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Amidino-substituted benzimidazoles |

| Keto-benzimidazoles |

| 2,5(6)-substituted benzimidazole derivatives |

| Linear benzimidazole-biphenyl diamidine |

| Thiazol-2-imine derivatives |

In Silico Assessment of Molecular Properties for Design Optimization

Computational and in silico methodologies are instrumental in the rational design and optimization of this compound derivatives. These techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, provide critical insights into the molecular properties that govern the biological activity and pharmacokinetic profiles of these compounds. By elucidating these relationships, researchers can prioritize the synthesis of candidates with enhanced potency and more favorable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are developed to correlate the structural or property descriptors of compounds with their biological activities. For a series of thirty-six amidino-substituted benzimidazole derivatives, a multiple linear regression QSAR model was established to explain their inhibitory activity against human dipeptidyl peptidase III (hDPP III). mdpi.comnih.govresearchgate.net The model, which accounts for 82% of the inhibitory activity, is defined by four DRAGON descriptors. mdpi.comnih.govresearchgate.net

The effectiveness of substituents at the 5(6)-position of the benzimidazole core on enzyme inhibition was found to follow the order: 2-imidazolinyl > unsubstituted amidine > 2-tetrahydropyrimidine. mdpi.comnih.govresearchgate.net This suggests that the nature of the amidino group is a key determinant of inhibitory potency.

Similarly, QSAR models have been developed to understand the antiproliferative activity of amidino-substituted benzazoles on T-cell lymphoma (HuT78) cells. These models highlight the importance of the substituents at position 6, indicating that their effects are dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com

Table 1: QSAR Model Descriptors for hDPP III Inhibition

| Descriptor | Description |

|---|---|

| Rww | R maximal index / weighted by atomic van der Waals volumes |

| Mats3e | Moran autocorrelation of lag 3 / weighted by atomic Sanderson electronegativities |

| BELe4 | Burden eigenvalue of lag 4 / weighted by atomic Sanderson electronegativities |

| nCs | Number of non-aromatic conjugated C atoms (sp2) |

Data sourced from: mdpi.comnih.govresearchgate.net

Molecular Docking and Interaction Analysis

Molecular docking studies provide a three-dimensional view of the interactions between a ligand and its biological target. For this compound derivatives targeting hDPP III, docking analyses revealed that the aryl and amidine groups engage in multiple interactions with amino acid residues within the peptide binding subsite or those essential for catalytic activity. mdpi.com In contrast, the benzimidazole core itself appears to be less critical for binding in this specific context. mdpi.com

In the context of developing inhibitors for E. coli DNA Gyrase B, computer-aided design and subsequent docking studies identified 2,5(6)-substituted benzimidazole derivatives as promising candidates. nih.gov These molecules possess key hydrogen bond donor and acceptor groups that facilitate efficient interaction with the bacterial target. nih.gov

For anti-RSV agents targeting the fusion (F) protein, docking studies of a library of benzimidazole derivatives highlighted crucial contacts. mdpi.com Hydrophobic interactions and π-π stacking involving amino acid residues F140 and F488, as well as hydrogen bonding to D486, were identified as mandatory for effective binding. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions

In silico prediction of ADMET properties is a critical step in optimizing the drug-like characteristics of lead compounds. For a series of benzimidazole derivatives designed as anti-RSV agents, ADMET properties were computationally evaluated. mdpi.com The results indicated that most of the in-house compounds adhered to Lipinski's and Veber's rules, suggesting good oral bioavailability. mdpi.com However, some analogues exhibited high cLogP values, which could be a potential liability. mdpi.com

Preclinical in vitro screening of newly synthesized amidino-substituted benzimidazoles and benzothiazoles for antitumor activity was complemented by ADMET characterization. nih.gov This included the determination of solubility, lipophilicity, permeability, metabolic stability, and plasma protein binding. nih.gov The findings showed that active benzothiazole (B30560) compounds generally had moderate to good solubility, good metabolic stability, low permeability, and high plasma protein binding. nih.gov One active benzimidazole derivative displayed lower lipophilicity, which resulted in low plasma protein binding and higher metabolic instability. nih.gov Interestingly, no significant differences in the ADMET profiles were observed between the active and non-active compounds, suggesting that other factors are at play in determining their antitumor efficacy. nih.gov

Table 2: Predicted ADMET Properties for Selected Benzimidazole Derivatives

| Compound Type | Property | Predicted Outcome | Reference |

|---|---|---|---|

| Anti-RSV Benzimidazoles | Lipinski's Rule of Five | Majority of compounds comply | mdpi.com |

| Anti-RSV Benzimidazoles | Veber's Rule | Majority of compounds comply | mdpi.com |

| Anti-RSV Benzimidazoles | cLogP | Some analogues > 5 | mdpi.com |

| Antitumor Benzothiazoles | Solubility | Moderate to good | nih.gov |

| Antitumor Benzothiazoles | Metabolic Stability | Good | nih.gov |

| Antitumor Benzothiazoles | Permeability | Low | nih.gov |

| Antitumor Benzothiazoles | Plasma Protein Binding | High | nih.gov |

| Antitumor Benzimidazole | Lipophilicity | Low | nih.gov |

| Antitumor Benzimidazole | Plasma Protein Binding | Low | nih.gov |

| Antitumor Benzimidazole | Metabolic Stability | High instability | nih.gov |

Advanced Analytical Techniques and Characterization in Research

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopy is a cornerstone in the study of 5-Amidino-benzimidazole, offering non-destructive ways to probe its molecular structure, electronic transitions, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra reveal the number and types of hydrogen and carbon atoms in the molecule. The chemical shift (δ) of each nucleus, measured in parts per million (ppm), is indicative of its local electronic environment. openstax.orglibretexts.org For benzimidazole (B57391) derivatives, ¹H NMR spectra typically show signals for aromatic protons in the downfield region (around 7.0-8.5 ppm), while protons of alkyl or other substituent groups appear in specific regions depending on their shielding. rsc.org Similarly, ¹³C NMR spectra display characteristic signals for aromatic, imidazole (B134444), and amidine carbons over a wide chemical shift range, often up to 200 ppm. libretexts.org The signals for carbons in deuterated solvents, such as DMSO-d₆ (δ ≈ 39.5 ppm) or CDCl₃ (δ ≈ 77 ppm), are also observed and serve as a reference. sigmaaldrich.commdpi.comspectrabase.com

2D-NMR: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, establish connectivity between atoms, which is vital for assigning complex spectra and confirming the structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.orgemerypharma.comoxinst.com Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the mapping of spin systems within the molecule. emerypharma.comoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It is highly effective for assigning carbon signals based on their known proton assignments. emerypharma.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons over two or three bonds. It is crucial for piecing together different molecular fragments and for assigning quaternary carbons (carbons with no attached protons). mdpi.com

| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Benzene ring) | 7.0 - 8.0 | Splitting patterns depend on substitution. |

| Imidazole (C2-H) | ~8.0 - 8.5 | Often appears as a singlet. | |

| Amine/Amidine (N-H) | Variable, often broad | Position is concentration and solvent dependent. | |

| ¹³C | Aromatic (Benzene ring) | 110 - 150 | Substituent effects can shift signals significantly. |

| Imidazole Ring | 130 - 155 | C2 is typically the most downfield. | |

| Amidine (C=N) | 150 - 165 | Position is sensitive to protonation state. |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound derivatives, UV-Vis spectra typically exhibit characteristic absorption maxima related to the π-electron system of the benzimidazole core. tandfonline.com Studies have shown that these derivatives display absorption peaks around 260 nm and 315 nm. tandfonline.com

This technique is particularly powerful for studying the interaction of these compounds with biological macromolecules like DNA and RNA. nih.gov When a small molecule binds to DNA, changes in its absorption spectrum, such as a decrease in molar absorptivity (hypochromism) or a shift in the wavelength of maximum absorption (bathochromic or red shift), can be observed. najah.edu These changes are indicative of binding and can suggest the mode of interaction, such as intercalation between base pairs. najah.edu By titrating a solution of the compound with increasing concentrations of DNA and monitoring the spectral changes, a binding constant (Kb) can be calculated, quantifying the affinity of the compound for the macromolecule. nih.govut.ac.ir

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the three-dimensional structure of chiral molecules, including proteins and DNA. libretexts.orgplos.org While this compound itself is not chiral, CD spectroscopy is a valuable tool for studying its interactions with chiral macromolecules.

When an achiral ligand like a this compound derivative binds to DNA, it can produce an induced CD (ICD) signal in the absorption region of the ligand. researchgate.net This ICD signal arises because the bound ligand adopts a fixed, chiral orientation within the DNA structure. The characteristics of the ICD spectrum provide information about the binding mode and the conformational changes induced in the DNA upon ligand binding. tandfonline.comresearchgate.net For instance, studies on derivatives of 5-amidinobenzimidazole have used CD spectroscopy to demonstrate binding affinities towards calf-thymus DNA (ctDNA) and to analyze interactions with different RNA polynucleotides. tandfonline.comresearchgate.net The nature and intensity of the ICD signals can help distinguish between different binding modes, such as groove binding or intercalation. tandfonline.com

Fluorescence spectroscopy, which measures the light emitted from a molecule after it absorbs light, is an extremely sensitive technique for studying ligand-macromolecule interactions. nih.gov Many benzimidazole derivatives are fluorescent, and changes in their fluorescence properties (intensity, emission wavelength, polarization) upon binding to a macromolecule can provide detailed information about the binding event. jelsciences.com

One common application is in competitive binding assays. researchgate.net In these experiments, a fluorescent probe known to bind to a specific site on a macromolecule (e.g., the DNA minor groove binder Hoechst 33258, which is itself a bis-benzimidazole) is used. researchgate.net The ability of a this compound derivative to displace the pre-bound fluorescent probe and cause a change in its fluorescence signal indicates that the derivative binds at or near the same site. researchgate.net This method is effective for determining binding modes and affinities. researchgate.net The phenomenon of fluorescence quenching, where the fluorescence intensity of a protein decreases upon ligand binding, can also be used to calculate binding constants and understand the quenching mechanism (static or dynamic). jelsciences.com

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. mdpi.com It is an effective method for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. copbela.org The FT-IR spectrum of this compound would be expected to show distinct peaks corresponding to the vibrations of its constituent parts. researchgate.net

The analysis of an FT-IR spectrum is typically divided into the functional group region (4000–1300 cm⁻¹) and the fingerprint region (1300–600 cm⁻¹). copbela.orglibretexts.org The fingerprint region is complex but unique to each molecule, making it useful for confirming identity by comparison to a standard. copbela.org

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Amine/Imine | Medium |

| 3000 - 3100 | C-H Stretch | Aromatic Ring | Medium to Weak |

| ~1640 - 1690 | C=N Stretch | Amidine/Imidazole | Medium to Strong |

| 1500 - 1600 | C=C Stretch | Aromatic Ring | Medium |

| 1250 - 1340 | C-N Stretch | Aromatic Amine | Strong |

| 675 - 900 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |

Mass Spectrometry Techniques for Molecular Characterization (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and can also be used to deduce its structure by analyzing its fragmentation patterns. frontiersin.org

For compounds like this compound, which may be part of complex mixtures or biological samples, MS is often coupled with a separation technique like Liquid Chromatography (LC). mst.or.jp LC-MS allows for the separation of components in a mixture before they are introduced into the mass spectrometer for analysis. eurl-pesticides.eu The process involves extracting the analyte, achieving chromatographic separation on a column, and then ionization and detection. nih.gov Electrospray ionization (ESI) is a common ionization method suitable for polar and thermally unstable molecules like benzimidazole derivatives. mst.or.jp

Tandem mass spectrometry (LC-MS/MS) provides an even higher level of selectivity and structural information. eurl-pesticides.eu In this technique, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly specific and allows for accurate quantification of the compound even in complex matrices like plasma. nih.gov This makes LC-MS/MS an essential tool in pharmacokinetic studies. nih.gov

X-ray Crystallography for Precise Structural Determination of Compounds and Complexes

X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. libretexts.org This technique has been instrumental in determining the precise structures of benzimidazole-containing compounds and their complexes, particularly with biological macromolecules like DNA.

When a derivative of this compound, specifically 2-(4'-carbamimidoyl-2'-hydroxybiphenyl-4-yl)-1H-benzimidazole-5-carboximidamide, was co-crystallized with a DNA dodecamer, X-ray diffraction analysis at a resolution of 1.20 Å provided a detailed view of the binding interaction. nih.govpdbj.org The analysis revealed that the compound binds within the minor groove of the DNA, a characteristic interaction mode for this class of molecules. pdbj.org Such high-resolution structural data are crucial for understanding the molecular basis of the compound's biological activity and for guiding the rational design of new derivatives with enhanced binding affinity or selectivity.

The process involves growing a single crystal of the target compound or its complex, which can be a challenging step. libretexts.org This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. nih.gov The resulting diffraction pattern, a unique fingerprint of the crystal's internal lattice, is recorded and analyzed through complex mathematical calculations to generate a model of the atomic arrangement. libretexts.org Structural studies on related benzimidazole derivatives have provided key insights into their solid-state conformations, including the role of intermolecular forces like hydrogen bonding in building the crystal lattice. nih.govresearchgate.net

Table 1: Crystallographic Data for a this compound Derivative Complex

| Parameter | Value |

|---|---|

| PDB ID | 4AH0 nih.govpdbj.org |

| Experimental Method | X-ray Diffraction nih.gov |

| Resolution | 1.20 Å nih.govpdbj.org |

| Bound Molecule(s) | DNA (5'-D(CPGPCPAPAPAPTPTPTPGPCPGP)-3'), 2-(4'-carbamimidoyl-2'-hydroxybiphenyl-4-yl)-1H-benzimidazole-5-carboximidamide nih.govpdbj.org |

Microscopic Techniques for Subcellular Localization (e.g., Fluorescence Microscopy)

The intrinsic fluorescence of many benzimidazole derivatives makes them suitable for direct visualization within cells using fluorescence microscopy. researchgate.net This technique is a powerful tool for determining the subcellular distribution of a compound, providing critical information about its potential sites of action.

Studies on various benzimidazole-based compounds have repeatedly demonstrated their tendency to localize within the cell nucleus. bohrium.comunimelb.edu.au For example, confocal laser scanning microscopy of HeLa cells treated with a bis-benzimidazole compound, which shares a structural core with this compound, showed that fluorescence was almost exclusively concentrated in the nuclei. unimelb.edu.au This nuclear localization is consistent with the compound's known affinity for binding to the minor groove of DNA. unimelb.edu.au

The process involves incubating cultured cells with the fluorescent compound. frontiersin.org After a set period, the cells are observed using a fluorescence microscope, which uses specific wavelengths of light to excite the compound and a filtering system to collect the emitted fluorescent light. frontiersin.org Co-staining with dyes that mark specific organelles, such as DAPI for the nucleus or trackers for the endoplasmic reticulum and Golgi apparatus, can provide a more precise localization. nih.govfrontiersin.org For instance, some pyridine (B92270) benzimidazole compounds have been shown to accumulate specifically in the endoplasmic reticulum and Golgi apparatus. frontiersin.org The photostability of the compound, or its resistance to photobleaching under continuous light exposure, is an important characteristic for a good fluorescent probe. frontiersin.org

Table 2: Fluorescence Properties of a Related Benzimidazole Derivative

| Property | Description | Reference |

|---|---|---|

| Excitation Wavelength | ~335-360 nm | researchgate.netfrontiersin.org |

| Emission Wavelength | ~460-510 nm | researchgate.netfrontiersin.org |

| Cellular Localization | Primarily nucleus; cytoplasm and other organelles also observed for some derivatives. | nih.govbohrium.comunimelb.edu.au |

Chromatographic and Electrophoretic Methods for Separation and Purity Assessment

Chromatographic and electrophoretic techniques are fundamental for the separation, purification, and purity assessment of this compound and its synthetic intermediates. google.compcbiochemres.com High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. srce.hrmoravek.com

In drug development and chemical synthesis, ensuring the purity of a compound is critical. moravek.com HPLC excels at separating the target compound from unreacted starting materials, byproducts, and other impurities. torontech.com A typical HPLC system uses a high-pressure pump to pass a solution of the sample (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). moravek.com The separation is achieved based on the differential partitioning of the sample components between the two phases. moravek.com For benzimidazole compounds, reversed-phase columns (e.g., C18) are common, with mobile phases often consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. srce.hriaea.org Detection is frequently performed using an ultraviolet (UV) or diode-array detector (DAD), which can also provide information about peak purity by comparing spectra across a single peak. srce.hrsepscience.com

Capillary electrophoresis (CE) is another powerful separation technique that separates ions based on their electrophoretic mobility in an electric field. savemyexams.commdpi.com This method is known for its high efficiency, short analysis time, and low consumption of samples and solvents. mdpi.com In CE, the sample is injected into a narrow capillary filled with a buffer. libretexts.org When a high voltage is applied, components migrate at different rates depending on their charge and size, allowing for their separation. libretexts.org While less common than HPLC for routine purity checks, CE is highly effective for analyzing charged species like the amidino group in this compound and can be used for the analysis of complex mixtures, including biological fluids. nih.gov

Table 3: Common Parameters for HPLC Analysis of Benzimidazole Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column Type | Reversed-phase (e.g., C18) srce.hr |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) srce.hr |

| Detector | Diode-Array Detector (DAD) or UV Detector srce.hr |

Broader Research Implications and Future Directions in 5 Amidino Benzimidazole Studies

5-Amidino-benzimidazole and Its Derivatives as Biochemical Probes and Research Tools

Derivatives of this compound serve as crucial biochemical probes and research tools for studying various biological processes. Their ability to interact with specific biological targets, such as enzymes and receptors, makes them invaluable for elucidating cellular mechanisms and validating potential drug targets. acs.orgmdpi.com For instance, certain amidino-substituted benzimidazoles have been investigated as inhibitors of human dipeptidyl peptidase III (hDPP III), a zinc-dependent enzyme implicated in several pathophysiological processes. mdpi.com By studying the interactions of these compounds with hDPP III, researchers can gain insights into the enzyme's function and its role in disease. mdpi.com